2-(3,4-二甲基苯甲酰胺基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

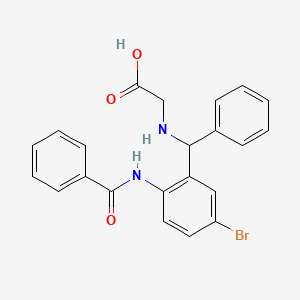

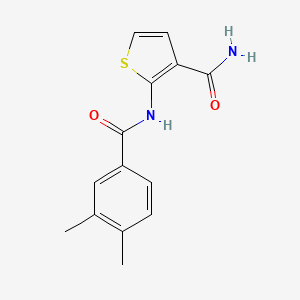

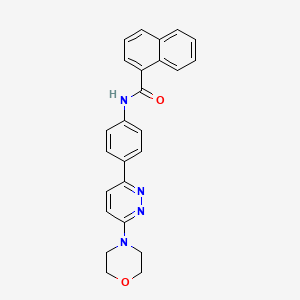

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is an organic compound that belongs to the family of thiophene derivatives. It’s also known as 2-TDT. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine. The synthesis of thiophene derivatives includes both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene .Molecular Structure Analysis

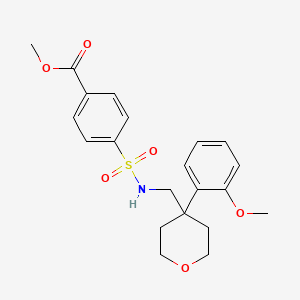

The chemical structure of 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is characterized by a thiophene ring that is substituted with an amide group, a carboxamide group, and two methoxy groups.Chemical Reactions Analysis

Thiophene derivatives, including 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide, have been the subject of numerous studies due to their diverse applications in medicinal chemistry and material science . The synthesis of thiophene derivatives involves various chemical reactions, including heterocyclization reactions .科学研究应用

合成和结构研究

化学合成和衍生物:研究探索了噻吩衍生物在特定条件下的化学反应,例如在微波辐照下 2-氨基-4,5-二甲基噻吩-3-甲酰胺与异(和异硫)氰酸酯的反应。这些反应导致噻吩并[2,3-d]嘧啶的合成,展示了噻吩衍生物在创建具有药物设计和材料科学潜在应用的杂环化合物方面的多功能性 (Davoodnia 等,2009)。

结构表征和分析:已彻底研究了噻吩衍生物的结构和振动特性,包括 N-(联苯-2-硫代氨基甲酰基)-4-苯基甲酰胺。这些研究提供了对分子构象的见解,这对于了解这些化合物的化学行为和潜在应用至关重要 (Saeed 等,2011)。

抗菌和抗癌活性

抗菌特性:噻吩衍生物已显示出抗菌和抗真菌活性,使其成为开发新型抗菌剂的候选者。例如,某些噻吩-3-甲酰胺衍生物对各种微生物(包括耐药菌)表现出显着的抑制作用 (Vasu 等,2003)。

抗癌潜力:已测试新型噻吩和噻吩并嘧啶衍生物对不同癌细胞系(包括乳腺癌和结肠癌)的抗增殖活性。这些化合物显示出有希望的结果,其中一些表现出显着的活性,表明它们作为抗癌剂的潜力 (Ghorab 等,2013)。

材料科学应用

聚合物合成:由噻吩衍生物开发芳香族-脂族聚酰胺说明了这些化合物在创建具有所需特性的新材料中的应用,例如在非质子极性溶剂中的溶解性、热稳定性和形成透明和柔性薄膜的能力 (Ubale 等,2001)。

分子电子学和传感:噻吩衍生物因其电子特性和在传感中的应用而被探索。例如,用噻吩基团对基于微孔镧系元素的金属有机骨架进行功能化,产生了具有气体吸附和传感特性的材料 (Wang 等,2016)。

作用机制

Target of Action

The primary target of 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is FLT3 , a type of receptor tyrosine kinase . FLT3 plays a crucial role in the proliferation and differentiation of hematopoietic cells in the bone marrow .

Mode of Action

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide interacts with FLT3 by binding to its active site, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival .

Biochemical Pathways

The inhibition of FLT3 by 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide affects several biochemical pathways. These include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation .

Pharmacokinetics

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Result of Action

The molecular and cellular effects of 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide’s action are primarily due to its inhibitory effect on FLT3. By inhibiting FLT3, this compound can potentially suppress the proliferation of cancer cells and induce apoptosis .

Action Environment

The action, efficacy, and stability of 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

属性

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-8-3-4-10(7-9(8)2)13(18)16-14-11(12(15)17)5-6-19-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHTKSFCYSBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Methoxypropoxy)methyl]phenylboronic acid](/img/structure/B2765606.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)

![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)

![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide](/img/structure/B2765623.png)

![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)